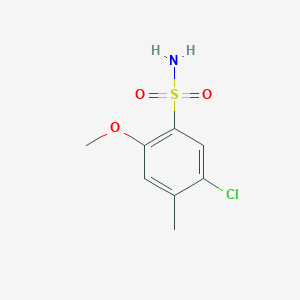

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Chlorosulfonyl)benzoic acid is a sulfonyl halide . It participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .

Synthesis Analysis

Chlorosulfonyl isocyanate (CSI) is a versatile reagent and displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides etc . It is widely used as a key intermediate for the insertion of the sulfamoyl moiety in various compounds .Chemical Reactions Analysis

Chlorosulfonyl isocyanate (CSI) is a versatile reagent and displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides etc . It is widely used as a key intermediate for the insertion of the sulfamoyl moiety in various compounds .Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

Research on compounds structurally related to 3-(chlorosulfonyl)-4,5-dimethylbenzoic acid highlights its potential in synthesizing new chemical entities with varied applications. A notable study involved the synthesis of 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline, showcasing the use of chlorosulfonyl compounds in generating intermediates for further chemical transformations. The synthesized compound was characterized using Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR), indicating the precision with which these compounds can be analyzed and utilized in chemical synthesis (Cheng Lin, 2013).

Catalytic Applications

Chlorosulfonic acid, a related compound, demonstrates its versatility as a catalyst in synthesizing 2-aryl-1-arylmethyl-1H-benzimidazoles. This method offers a practical and economically attractive approach due to its short reaction time, easy workup, and moderate to excellent yields, showcasing the broader category of chlorosulfonyl compounds' utility in facilitating chemical reactions (N. V. Shitole et al., 2016).

Fluorescent Properties

A study on the synthesis of novel 3-chlorosulfonyl-δ-sultones, another derivative within the same chemical family, revealed valuable fluorescence properties. These compounds were synthesized using an imidazolium-based ionic liquid mixture that acted simultaneously as a catalyst, sulfonating, and chlorosulfonating agent. This work highlights the potential of chlorosulfonyl derivatives in developing fluorescent compounds for possible applications in imaging and sensing technologies (Saeedeh Toorchi Roudsari & K. Rad‐Moghadam, 2018).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, a compound related to 3-(chlorosulfonyl)-4,5-dimethylbenzoic acid, were explored in a study involving the chloroform extract of lichen Parmelia erumpens. This research suggests the potential of chlorosulfonyl derivatives in developing new antimicrobial and anticancer agents after further clinical evaluation, demonstrating the compound's application in medicinal chemistry (S. Aravind et al., 2014).

Novel Material Development

Chlorosulfonyl compounds have been instrumental in developing new materials with promising optical properties. N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, synthesized using chlorosulfonyl acid, displayed significant nonlinear optical properties, indicating their potential as optical limiting materials. This application underscores the versatility of chlorosulfonyl derivatives in material science, particularly in developing new optical materials (B. Chandrakantha et al., 2013).

Propiedades

IUPAC Name |

3-chlorosulfonyl-4,5-dimethylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSJQUSYMFGYHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397043 |

Source

|

| Record name | 3-chlorosulfonyl-4,5-dimethyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid | |

CAS RN |

151104-64-2 |

Source

|

| Record name | 3-chlorosulfonyl-4,5-dimethyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-](/img/structure/B168595.png)